2-Ethenylpyridin-1-ium-1-olate
Overview
Description
2-Ethenylpyridin-1-ium-1-olate, also known as pyridine, 2-ethenyl-, 1-oxide, is a compound with the molecular formula C7H7NO and a molecular weight of 121.14 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an ethenyl group and an oxide group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenylpyridin-1-ium-1-olate typically involves the reaction of pyridine N-oxides with ethenylating agents. One common method includes the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenylpyridin-1-ium-1-olate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxide group back to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Water radical cations, ambient conditions.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Ethenylpyridin-1-ium-1-olate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Explored for its role in delaying the development of experimental silicosis in rats.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Ethenylpyridin-1-ium-1-olate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and modulating biological activities .
Comparison with Similar Compounds
Pyridine N-oxides: Share the pyridine ring and oxide group but lack the ethenyl substitution.
2-Vinylpyridine: Similar ethenyl substitution but lacks the oxide group.
Uniqueness: 2-Ethenylpyridin-1-ium-1-olate’s combination of the ethenyl group and oxide group provides unique reactivity and biological activity, distinguishing it from other pyridine derivatives .
Properties
IUPAC Name |
2-ethenyl-1-oxidopyridin-1-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRBMHSLXKNRJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=[N+]1[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9016-06-2 | |
Details | Compound: Pyridine, 2-ethenyl-, 1-oxide, homopolymer | |
Record name | Pyridine, 2-ethenyl-, 1-oxide, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9016-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20873399 | |
Record name | 2-Vinylpyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2571-90-6, 9016-06-2 | |
Record name | Pyridine, 2-ethenyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2571-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 1-oxide, polymers | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Vinylpyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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